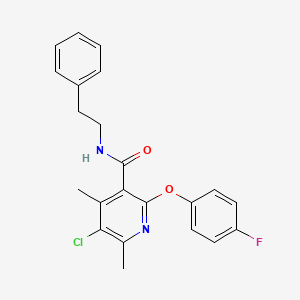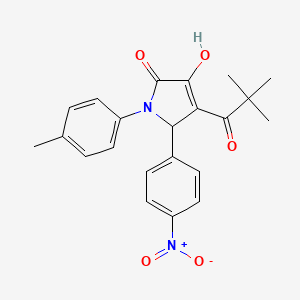![molecular formula C20H19BrN2O B11514183 9a-[(E)-2-(3-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11514183.png)
9a-[(E)-2-(3-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE is a complex organic compound with the molecular formula C20H19BrN2O This compound is characterized by its unique structure, which includes a bromophenyl group and an imidazoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of catalysts and solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group and imidazoindole core allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 9,9-dimethyl-9a-[(E)-2-[4-(propan-2-yl)phenyl]ethenyl]-1H,2H,3H,9H,9aH-imidazolidino[1,2-a]indol-2-one
- 9a-[(E)-2-(3-Bromophenyl)vinyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one
Uniqueness
Compared to similar compounds, 9A-[(1E)-2-(3-BROMOPHENYL)ETHENYL]-9,9-DIMETHYL-1H,2H,3H,9H,9AH-IMIDAZO[1,2-A]INDOL-2-ONE stands out due to its unique combination of a bromophenyl group and an imidazoindole core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19BrN2O |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
3a-[(E)-2-(3-bromophenyl)ethenyl]-4,4-dimethyl-1,3-dihydroimidazo[1,2-a]indol-2-one |
InChI |
InChI=1S/C20H19BrN2O/c1-19(2)16-8-3-4-9-17(16)23-13-18(24)22-20(19,23)11-10-14-6-5-7-15(21)12-14/h3-12H,13H2,1-2H3,(H,22,24)/b11-10+ |
InChI Key |
UBJZXUVRNFZHFK-ZHACJKMWSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)C3)/C=C/C4=CC(=CC=C4)Br)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(NC(=O)C3)C=CC4=CC(=CC=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-chloro-4-fluoro-phenyl)-acetamide](/img/structure/B11514104.png)
![7-(4-fluorophenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11514107.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11514127.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11514128.png)
![ethyl 5-(acetyloxy)-2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11514136.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11514140.png)
![methyl (4Z)-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)oct-4-enoate](/img/structure/B11514146.png)

![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11514161.png)
![4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11514167.png)
methanone](/img/structure/B11514181.png)
![(2E)-2-(hydroxyimino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanehydrazide](/img/structure/B11514191.png)
![Methyl 2-[(4-chlorophenyl)formamido]-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B11514192.png)
